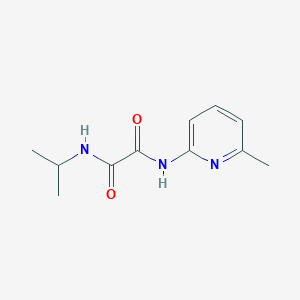

N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

Quantum Entanglement and Cancer Diagnosis

A study by Alireza, Jennifer, and Angela (2019) used a nano molecule structurally similar to N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide for the diagnosis of human cancer cells, tissues, and tumors. This research highlights the application of such compounds in quantum entanglement dynamics, particularly in the non-linear interaction between nano molecules and a two-mode field, which is crucial for cancer diagnosis (Alireza, Jennifer, & Angela, 2019).

Electrocatalysis in Hydrogen Peroxide Synthesis

Fellinger et al. (2012) discussed the use of a nitrogen-doped carbon derived from an ionic liquid related to this compound. This material served as an effective catalyst for electrochemical hydrogen peroxide synthesis, indicating the potential of similar compounds in catalysis and green chemistry applications (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Polymer Science and Material Engineering

Wilsens et al. (2018) investigated the impact of an aliphatic oxalamide-based nucleating agent on isotactic polypropylene (iPP). This study underscores the significance of oxalamide derivatives in modifying polymer properties, which could be crucial for advanced material engineering and processing (Wilsens et al., 2018).

Medical Chemistry and DNA Binding

Casini et al. (2006) explored dinuclear gold(III) oxo complexes with ligands related to the this compound. Their study sheds light on the interaction of such compounds with DNA and proteins, offering insights for medical chemistry and potential therapeutic applications (Casini et al., 2006).

Environmental and Analytical Chemistry

Howard et al. (1983) described the formation of DNA adducts upon metabolic reduction of environmental pollutants, using mechanisms that could be applicable to compounds like this compound. This research is essential for understanding the environmental impact and analytical detection of similar compounds (Howard, Heflich, Evans, & Beland, 1983).

Synthetic Chemistry

Mamedov et al. (2016) developed a novel synthetic approach involving 2-substituted-3-(2-nitrophenyl)oxiranes, which are structurally related to this compound. This highlights the compound's relevance in synthetic chemistry for the production of various derivatives (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-7(2)12-10(15)11(16)14-9-6-4-5-8(3)13-9/h4-7H,1-3H3,(H,12,15)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYRORXEAYFPCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)

![1-Methyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2694384.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2694385.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2694386.png)

![N-[3-(2-Chloro-6-methylphenyl)propyl]prop-2-enamide](/img/structure/B2694387.png)

![Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2694389.png)

![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2694390.png)

![2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2694391.png)

![2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694394.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2694404.png)